2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol
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Overview
Description
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 2-(2,4-Difluoro-3-methoxyphenyl)ethanal, 2-(2,4-Difluoro-3-methoxyphenyl)ethanoic acid.
Reduction: 2-(2,4-Difluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.
Industry: Used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluoro-4-methoxyphenyl)ethan-1-ol
- 2,2-Difluoro-2-phenylethan-1-ol
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
Comparison
Compared to similar compounds, 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it particularly useful in certain chemical and biological applications.
Biological Activity
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol, a fluorinated aromatic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its antimicrobial and anti-inflammatory properties, synthesis methods, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a difluoromethoxyphenyl moiety that contributes to its unique biological properties. The presence of fluorine atoms enhances lipophilicity and binding affinity for biological targets. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms may increase the compound's selectivity and potency against these targets, potentially modulating various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies have demonstrated that it inhibits the production of pro-inflammatory cytokines in cell cultures. The results of these experiments are displayed in Table 2.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-α | 150 | 75 |
IL-6 | 200 | 100 |
IL-1β | 120 | 60 |
These results indicate that the compound may serve as a therapeutic agent in inflammatory diseases.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and reductions. Its applications extend beyond biology into medicinal chemistry, where it serves as a building block for developing novel pharmaceuticals aimed at various diseases.
Case Studies
- Antimicrobial Efficacy Study : A study published in Frontiers in Pharmacology evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. Results showed that it was effective against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .
- Inflammation Model : In a murine model of inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to controls. This study suggests its potential utility in treating inflammatory conditions .
Properties
Molecular Formula |
C9H10F2O2 |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-(2,4-difluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3,12H,4-5H2,1H3 |
InChI Key |
DHVJIQYKYZRHFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)CCO)F |
Origin of Product |
United States |
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